MAGE-3 (114-122) refers to a specific peptide derived from the Melanoma Antigen Gene 3, which is a member of the cancer/testis antigen family. This peptide has garnered attention in immunotherapy and cancer research due to its role in eliciting immune responses against tumors, particularly melanoma. MAGE-3 is expressed in various tumors but not in normal tissues, making it a target for therapeutic strategies aimed at stimulating cytotoxic T lymphocytes.
MAGE-3 is classified as an oncofetal antigen, which is typically expressed during embryonic development and re-expressed in certain cancers. The specific peptide sequence MAGE-3 (114-122) corresponds to the amino acid sequence of the protein that can be presented by major histocompatibility complex molecules, specifically HLA-B40. This presentation is crucial for T-cell recognition and subsequent immune activation against tumor cells expressing MAGE-3.
The synthesis of MAGE-3 (114-122) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The F-moc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for transient protection of the amino group during synthesis. Following synthesis, peptides are purified using high-performance liquid chromatography to ensure a purity level greater than 90% .
Mass spectrometry is often used for characterization post-synthesis, confirming the molecular weight and structure of the synthesized peptide. The peptides are typically dissolved in suitable solvents such as acetic acid and dimethyl sulfoxide for storage and further experimentation.
MAGE-3 (114-122) has a specific sequence that can be represented as follows:
This sequence corresponds to positions 114 to 122 of the full-length MAGE-3 protein. The molecular weight of this peptide is approximately 1,080 Daltons. The secondary structure of MAGE-3 (114-122) may include alpha-helices or beta-sheets depending on its interactions with HLA molecules and other cellular components.
The primary chemical reactions involving MAGE-3 (114-122) pertain to its interaction with T-cell receptors when presented by HLA molecules on antigen-presenting cells. Upon binding, this interaction triggers a cascade of immune responses, leading to T-cell activation and proliferation.
In laboratory settings, MAGE-3 (114-122) can be used in cytotoxicity assays where its ability to stimulate T-cells is assessed by measuring cytokine release or target cell lysis.
The mechanism of action for MAGE-3 (114-122) involves several steps:
This process highlights the potential of MAGE-3 (114-122) as a target for therapeutic vaccines aimed at enhancing anti-tumor immunity.
MAGE-3 (114-122) exhibits several notable physical and chemical properties:
These properties are critical when considering its formulation for therapeutic applications.
MAGE-3 (114-122) has significant applications in cancer immunotherapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4